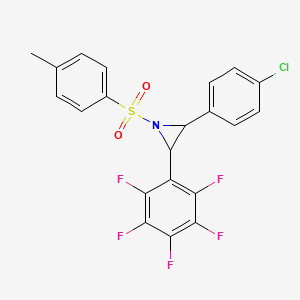
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is a synthetic organic compound characterized by the presence of a chlorophenyl group, a perfluorophenyl group, and a tosylaziridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine typically involves the reaction of 4-chlorophenyl and perfluorophenyl precursors with tosylaziridine under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is usually maintained between 0°C and 25°C to ensure optimal yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods utilize automated reactors and precise control of reaction parameters to achieve high efficiency and consistency in product quality. The use of advanced purification techniques, such as recrystallization or chromatography, ensures the removal of impurities and enhances the overall yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tosyl group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine at ambient temperature.
Major Products Formed
Oxidation: Formation of chlorophenyl and perfluorophenyl oxides.
Reduction: Formation of reduced aziridine derivatives.
Substitution: Formation of substituted aziridine compounds with various functional groups.
Applications De Recherche Scientifique
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine involves its interaction with specific molecular targets and pathways. The compound’s aziridine moiety is known to react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can result in the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-aziridine: Lacks the tosyl group, resulting in different reactivity and applications.
2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-tosylaziridine: Contains a trifluoromethyl group instead of a perfluorophenyl group, leading to variations in chemical properties and biological activity.
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-mesylaziridine:
Uniqueness
2-(4-Chlorophenyl)-3-(perfluorophenyl)-1-tosylaziridine is unique due to the presence of both chlorophenyl and perfluorophenyl groups, which impart distinct chemical and physical properties. The tosyl group enhances the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications.
Propriétés
Numéro CAS |
861437-16-3 |
|---|---|
Formule moléculaire |
C21H13ClF5NO2S |
Poids moléculaire |
473.8 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-1-(4-methylphenyl)sulfonyl-3-(2,3,4,5,6-pentafluorophenyl)aziridine |
InChI |
InChI=1S/C21H13ClF5NO2S/c1-10-2-8-13(9-3-10)31(29,30)28-20(11-4-6-12(22)7-5-11)21(28)14-15(23)17(25)19(27)18(26)16(14)24/h2-9,20-21H,1H3 |
Clé InChI |
NQTNBECHNRLMLN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)N2C(C2C3=C(C(=C(C(=C3F)F)F)F)F)C4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


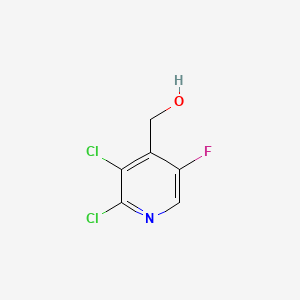
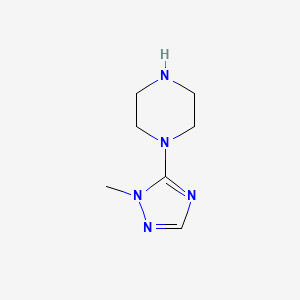
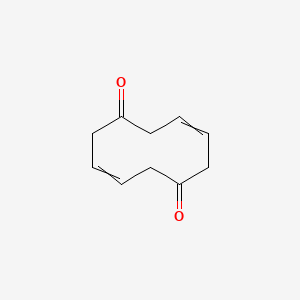
![4H-Naphtho[2,3-b]pyran-4-one, 2-methyl-](/img/structure/B13945528.png)
![1,2-Benzenediol,4-[[(2-furanylmethyl)amino]methyl]-](/img/structure/B13945533.png)
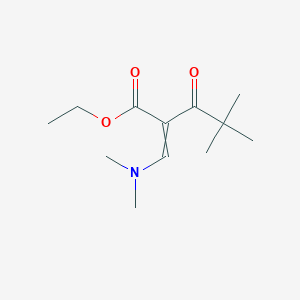
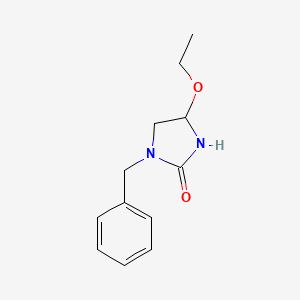



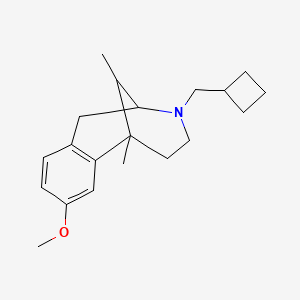


![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)
